2,4,6-trimethyl-N-propylaniline molecular structure
2,4,6-trimethyl-N-propylaniline molecular structure
An In-depth Technical Guide to the Molecular Structure of 2,4,6-trimethyl-N-propylaniline
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,4,6-trimethyl-N-propylaniline (CAS No: 356532-68-8). As a derivative of the sterically hindered aromatic amine 2,4,6-trimethylaniline (mesidine), this compound presents unique structural features dominated by the bulky mesityl group, which significantly influences the reactivity and conformation of the N-propyl substituent. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, structural elucidation, and potential applications. We delve into predictive spectroscopic analysis based on foundational chemical principles and provide a robust, self-validating protocol for its synthesis and characterization.
Introduction: The Significance of Sterically Hindered Anilines
2,4,6-trimethylaniline, also known as mesidine, is a commercially significant aromatic amine derived from mesitylene.[1] It serves as a crucial precursor for dyes, organic pigments, and pesticides.[2][3] In coordination chemistry, its steric bulk is leveraged to synthesize bulky ligands, such as the diimines used to generate N-heterocyclic carbenes (NHCs) like IMes, which are integral to modern catalysts, including the 2nd generation Grubbs' catalyst.[1][2]
The introduction of an N-alkyl group, such as the propyl group in 2,4,6-trimethyl-N-propylaniline, further modulates the electronic and steric properties of the molecule. This modification enhances its utility as a building block for more complex molecular architectures, potentially leading to novel ligands with fine-tuned steric profiles for catalysis or as intermediates in the synthesis of pharmacologically active compounds. Understanding the precise molecular structure and spectroscopic signature of this N-propyl derivative is paramount for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The defining feature of 2,4,6-trimethyl-N-propylaniline is the orthogonal orientation of the N-propyl group relative to the plane of the trimethylphenyl ring. This conformation is a direct consequence of severe steric hindrance from the two ortho-methyl groups, which restricts rotation around the C(aryl)-N bond and influences the chemical environment of the entire molecule.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2,4,6-trimethyl-N-propylaniline | - |
| CAS Number | 356532-68-8 | [4] |
| Molecular Formula | C₁₂H₁₉N | [5] |
| Molecular Weight | 177.29 g/mol | [5] |
| Canonical SMILES | CCCNCC1=C(C)C=C(C)C=C1C | - |
| InChIKey | GSLJJDSCXGJDQU-UHFFFAOYSA-N | - |
Physicochemical Properties
The properties of 2,4,6-trimethyl-N-propylaniline are largely extrapolated from its parent compound, 2,4,6-trimethylaniline, with adjustments for the added propyl chain. It is expected to be a liquid at room temperature, with low solubility in water and good solubility in organic solvents like ethanol and ether.[2]
| Property | 2,4,6-trimethylaniline (Parent Compound) | 2,4,6-trimethyl-N-propylaniline (Predicted) |
| Appearance | Clear yellow to brown liquid[2] | Clear, pale yellow to brown liquid |
| Boiling Point | 233 °C[1] | > 240 °C |
| Density | 0.963 g/mL at 25 °C[2] | ~0.94 g/mL at 25 °C |
| Refractive Index | n20/D 1.551[2] | ~1.54 |
| Flash Point | 96 °C (205 °F)[2] | > 100 °C |
Synthesis and Purification
The synthesis of 2,4,6-trimethyl-N-propylaniline is most effectively achieved via reductive amination. This method is superior to direct N-alkylation with a propyl halide, as it proceeds under mild conditions and decisively prevents the formation of quaternary ammonium salt byproducts, which can complicate purification.
Causality of Method Selection: Reductive amination involves the initial formation of an imine intermediate from the reaction of 2,4,6-trimethylaniline with propanal, followed by in-situ reduction to the secondary amine. The steric hindrance from the ortho-methyl groups on the aniline slows the initial nucleophilic attack, but the reaction can be driven to completion. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is ideal as it is selective for the iminium ion and tolerant of the slightly acidic conditions required for imine formation.
Retrosynthetic Analysis
Caption: Retrosynthesis of the target molecule.
Step-by-Step Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 2,4,6-trimethylaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added propanal (1.1 eq). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Acetic acid (0.1 eq) is added as a catalyst to facilitate the formation of the iminium ion intermediate. The reaction is monitored by TLC or GC-MS for the consumption of the starting aniline.
-
Reduction: Once imine formation is substantial (typically 1-2 hours), sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the mixture. The portion-wise addition helps control the exothermic reaction and any potential foaming.
-
Reaction Completion: The reaction is stirred at room temperature overnight. Progress is monitored by TLC or GC-MS until the imine intermediate is fully consumed.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,4,6-trimethyl-N-propylaniline.
Purification and Characterization Workflow
Caption: Post-synthesis workflow for purification and analysis.
Spectroscopic Elucidation of Molecular Structure
Structural confirmation relies on a combination of spectroscopic techniques. The predicted data below is based on the known spectra of 2,4,6-trimethylaniline and standard spectroscopic correlation tables.[6][7]
Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)
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Aromatic Protons: A singlet at ~δ 6.80 ppm integrating to 2H. These two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.
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N-H Proton: A broad singlet at ~δ 3.5-4.5 ppm integrating to 1H. The chemical shift can vary with concentration and solvent.
-
Methylene Protons (α to N): A triplet at ~δ 2.95 ppm integrating to 2H. These protons are deshielded by the adjacent nitrogen atom.
-
Para-Methyl Protons: A singlet at ~δ 2.25 ppm integrating to 3H.
-
Ortho-Methyl Protons: A singlet at ~δ 2.20 ppm integrating to 6H. These are slightly more shielded than the para-methyl group in the parent aniline.
-
Methylene Protons (β to N): A sextet at ~δ 1.60 ppm integrating to 2H.
-
Terminal Methyl Protons: A triplet at ~δ 0.95 ppm integrating to 3H.
Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
-
Aromatic C (C-N): ~δ 145.0 ppm.
-
Aromatic C (ortho, C-CH₃): ~δ 132.0 ppm.
-
Aromatic C (meta, C-H): ~δ 129.5 ppm.
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Aromatic C (para, C-CH₃): ~δ 128.0 ppm.
-
Methylene C (α to N): ~δ 48.0 ppm.
-
Methylene C (β to N): ~δ 23.0 ppm.
-
Ortho-Methyl C: ~δ 18.5 ppm.
-
Para-Methyl C: ~δ 20.5 ppm.
-
Terminal Methyl C: ~δ 11.5 ppm.
Predicted Infrared (IR) Spectroscopy
-
N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Multiple strong peaks in the 2850-2960 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A peak around 1200-1300 cm⁻¹.
Predicted Mass Spectrometry (EI)
-
Molecular Ion (M⁺): A strong peak at m/z = 177.
-
Major Fragment (M-28)⁺: A key fragmentation peak at m/z = 149, corresponding to the loss of ethene (C₂H₄) via McLafferty rearrangement.
-
Base Peak: A peak at m/z = 148, resulting from the loss of an ethyl radical.
-
Other Fragments: A peak at m/z = 134, corresponding to the loss of the entire propyl group.
Applications and Research Significance
The unique steric profile of 2,4,6-trimethyl-N-propylaniline makes it a valuable intermediate for several advanced applications:
-
Bulky Ligand Synthesis: It can be used to synthesize highly hindered ligands for transition metal catalysis, potentially improving catalyst stability, activity, and selectivity.
-
Organic Electronics: As a substituted aniline, it may serve as a building block for hole-transporting materials in organic light-emitting diodes (OLEDs).
-
Pharmaceutical Scaffolding: The sterically encumbered aniline motif is present in some bioactive molecules. This compound provides a scaffold for exploring structure-activity relationships in drug discovery programs.
Safety and Handling
2,4,6-trimethyl-N-propylaniline should be handled with the same precautions as other toxic aromatic amines. The parent compound, 2,4,6-trimethylaniline, is classified as harmful if swallowed or in contact with skin, fatal if inhaled, and is a suspected carcinogen.[8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10] All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid halides.[2][9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from light and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
2,4,6-trimethyl-N-propylaniline is a sterically hindered secondary amine whose molecular structure is dominated by the interplay between the mesityl group and the N-propyl chain. Its synthesis is reliably achieved through reductive amination, and its structure can be unequivocally confirmed by a suite of standard spectroscopic methods. The predictive analysis provided in this guide serves as a robust framework for its identification and characterization. The unique structural properties of this molecule make it a promising candidate for advanced applications in catalysis, materials science, and medicinal chemistry.
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Castoldi, L., et al. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E, 74(Pt 12), 1836–1840. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline. Retrieved from Chemdad.com. [Link]
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PubChem. (n.d.). 2,4,6-trimethyl-N-phenylaniline. Retrieved from National Center for Biotechnology Information. [Link]
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